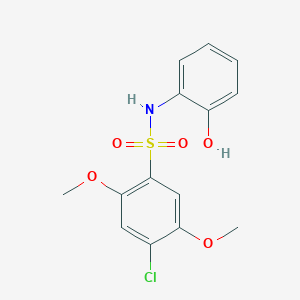
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as hydroxychloroquine, is a synthetic drug that has been widely used in the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and lupus. Recently, hydroxychloroquine has gained attention due to its potential use in treating COVID-19.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine is not fully understood. However, it is believed that 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine works by interfering with the function of lysosomes, which are organelles that break down cellular waste. Hydroxychloroquine is also thought to inhibit the production of cytokines, which are proteins involved in the immune response.
Biochemical and Physiological Effects:
Hydroxychloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of immune cells such as T cells and B cells, and inhibit the function of lysosomes. Hydroxychloroquine has also been shown to have antiviral effects against a variety of viruses.
Advantages and Limitations for Lab Experiments
Hydroxychloroquine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-established safety profile and has been used clinically for many years. However, there are also limitations to using 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine in lab experiments. It has a relatively low potency compared to other drugs, which may limit its effectiveness in some experiments. Additionally, there may be variability in the purity of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine obtained from different sources, which could affect the results of experiments.
Future Directions
There are several future directions for research on 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine. One area of interest is its potential use in treating COVID-19. Although there is some evidence to suggest that 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine may be effective in treating COVID-19, more research is needed to determine its safety and efficacy. Other areas of interest include investigating the mechanisms of action of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine, exploring its potential use in treating other viral infections, and developing more potent analogs of 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine.
Synthesis Methods
Hydroxychloroquine can be synthesized by reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
Hydroxychloroquine has been extensively studied for its therapeutic potential in treating various diseases. In addition to its use in treating malaria and autoimmune diseases, 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideoquine has been investigated for its potential use in treating viral infections such as HIV and COVID-19. Hydroxychloroquine has also been studied for its anti-inflammatory and immunomodulatory effects.
properties
Product Name |
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C14H14ClNO5S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-9(12)15)22(18,19)16-10-5-3-4-6-11(10)17/h3-8,16-17H,1-2H3 |
InChI Key |
MIHPQWQEYVPTOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2O |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)
